2-Hydrazino-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Hydrazino-4-(trifluoromethyl)pyrimidine is a chemical compound that may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .
Synthesis Analysis
This compound is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium . It is also used in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75) .Molecular Structure Analysis
The molecular formula of 2-Hydrazino-4-(trifluoromethyl)pyrimidine is C5H5F3N4 . It has a molecular weight of 178.12 .Chemical Reactions Analysis
2-Hydrazino-4-(trifluoromethyl)pyrimidine is involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium, having a metal-nitrogen-nitrogen linkage .Scientific Research Applications
Derivatization Reagent for Testosterone and Dihydrotestosterone Determination
- Summary of Application : 2-Hydrazino-4-(trifluoromethyl)pyrimidine is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .
- Methods of Application : The compound is used in conjunction with liquid chromatography-electrospray ionization-tandem mass spectrometry .
- Results or Outcomes : The use of this compound allows for the accurate and simultaneous measurement of testosterone and dihydrotestosterone levels in murine tissue and serum .
Synthesis of Organohydrazide Chelate Complexes
- Summary of Application : 2-Hydrazino-4-(trifluoromethyl)pyrimidine is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the formation of a metal-nitrogen-nitrogen linkage .
- Results or Outcomes : The synthesis results in the formation of organohydrazide chelate complexes of rhenium and technetium .
Preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75)
Safety And Hazards
properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-10-4(11-3)12-9/h1-2H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAINVUBSAUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361449 | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
CAS RN |
197305-97-8 | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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